Halquinols

Catalog No.
S572210
CAS No.
8067-69-4
M.F
C27H17Cl4N3O3
M. Wt
573.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halquinols

CAS Number

8067-69-4

Product Name

Halquinols

IUPAC Name

5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol

Molecular Formula

C27H17Cl4N3O3

Molecular Weight

573.2 g/mol

InChI

InChI=1S/C9H5Cl2NO.2C9H6ClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-4,13H;2*1-5,12H

InChI Key

XCQBENAYFZFNAR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1

Synonyms

chlorhydroxyquinoline, halquinol, halquinols

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1

Antimicrobial Properties:

Halquinol is a broad-spectrum antimicrobial agent exhibiting antibacterial, antifungal, and antiprotozoal properties. This has made it a subject of research into its potential applications in various fields. Studies have investigated its effectiveness against a range of pathogens, including:

  • Bacteria: Escherichia coli, Salmonella spp. [Source: Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry | Applied Biological Chemistry | Full Text ]
  • Fungi: Aspergillus spp. [Source: Animals | Free Full-Text | Comparative Efficacy of Selected Phytobiotics with Halquinol and Tetracycline on Gut Morphology, Ileal Digestibility, Cecal Microbiota Composition and Growth Performance in Broiler Chickens - MDPI ]
  • Protozoa: Eimeria spp. [Source: Animals | Free Full-Text | Comparative Efficacy of Selected Phytobiotics with Halquinol and Tetracycline on Gut Morphology, Ileal Digestibility, Cecal Microbiota Composition and Growth Performance in Broiler Chickens - MDPI ]

Other Areas of Research:

Beyond its antimicrobial properties, halquinol has been explored in other scientific research areas, including:

  • Impact on gut health: Studies have investigated the effects of halquinol on gut morphology, nutrient absorption, and gut microbiota composition in poultry. [Source: Animals | Free Full-Text | Comparative Efficacy of Selected Phytobiotics with Halquinol and Tetracycline on Gut Morphology, Ileal Digestibility, Cecal Microbiota Composition and Growth Performance in Broiler Chickens - MDPI ]
  • Environmental fate and residues: Research has been conducted to understand the environmental persistence and potential residues of halquinol in animal products and the environment. [Source: Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry | Applied Biological Chemistry | Full Text ]

Halquinols are a group of synthetic organic compounds known for their antimicrobial properties, primarily used in veterinary medicine. The most notable member of this group is 5,7-dichloro-8-hydroxyquinoline, commonly referred to as Halquinol. This compound is utilized as a feed additive and therapeutic agent in livestock and poultry to prevent and control infections caused by bacteria and parasites. Its chemical structure, characterized by a quinoline moiety, contributes significantly to its antibacterial and antifungal efficacy, making it a valuable tool for maintaining animal health and productivity .

The exact mechanism of action of Halquinol is not fully elucidated, but its antimicrobial activity is believed to involve multiple pathways []. Here are some potential mechanisms:

  • Disruption of bacterial cell membranes due to its interaction with lipids [].
  • Inhibition of essential enzymes in bacteria required for growth and survival [].
  • Interference with DNA replication in microorganisms [].

Halquinol has raised safety concerns due to potential residues in animal products meant for human consumption []. Studies suggest that residues might persist even after withdrawal periods, posing a risk of antibiotic resistance in humans. Additionally, some research indicates potential genotoxicity (ability to damage DNA) associated with Halquinol.

  • Toxicity: Studies suggest moderate to high acute toxicity in some animal models [].
  • Flammability: No data available on flammability.
  • Reactivity: No data available on specific reactivity hazards.

Due to safety concerns, the use of Halquinol in food-producing animals is banned in many countries, including Australia and the European Union [].

That underline its antimicrobial activity. It functions by disrupting the synthesis of essential microbial components, effectively inhibiting bacterial growth and replication. The compound's mode of action involves the interference with nucleic acid synthesis and the inhibition of enzymes critical for bacterial metabolism .

Moreover, Halquinol can undergo various chemical transformations, such as chlorination, leading to the formation of different chlorinated derivatives like 5-chloro-8-hydroxyquinoline and 7-chloro-8-hydroxyquinoline. These derivatives retain similar antimicrobial properties but may exhibit variations in potency and spectrum of activity against specific pathogens .

Halquinol's biological activity is primarily attributed to its broad-spectrum antimicrobial properties. It is effective against a variety of pathogens, including bacteria and fungi, which makes it particularly useful in veterinary applications. The compound has been shown to be effective in preventing enteric infections that can adversely affect livestock growth performance. Additionally, Halquinol promotes gut health by reducing pathogenic organisms in the gastrointestinal tract, thereby enhancing nutrient absorption .

The synthesis of Halquinol typically involves the chlorination of 8-hydroxyquinoline. A common method includes reacting 8-hydroxyquinoline with sulfuryl chloride in glacial acetic acid at elevated temperatures (around 50°C). This reaction produces a mixture of chlorinated derivatives, which can then be purified to isolate Halquinol .

The general reaction can be summarized as follows:

8 hydroxyquinoline+Sulfuryl chlorideHalquinol derivatives\text{8 hydroxyquinoline}+\text{Sulfuryl chloride}\rightarrow \text{Halquinol derivatives}

After synthesis, the product is subjected to various purification techniques to ensure the desired compound's quality and concentration.

Halquinol is primarily applied in veterinary medicine as an antimicrobial agent. Its main applications include:

  • Feed Additive: Used to promote growth and prevent infections in livestock.
  • Therapeutic Agent: Employed in treating gastrointestinal infections in poultry and pigs.
  • Gut Health Improvement: Helps maintain a healthy gut microbiota by suppressing harmful pathogens .

Despite its efficacy, regulatory bodies have raised concerns regarding its safety for use in food-producing animals due to potential toxicological effects.

Halquinol shares structural similarities with several other compounds within the hydroxyl-quinoline class. Notable similar compounds include:

  • 5-chloro-8-hydroxyquinoline
  • 7-chloro-8-hydroxyquinoline
  • 5,7-dichloro-8-hydroxyquinoline

Comparison Table

Compound NameChemical StructureUnique Properties
Halquinol5,7-dichloro-8-hydroxyquinolineBroad-spectrum antimicrobial; used as a feed additive
5-chloro-8-hydroxyquinoline5-chloro-8-hydroxyquinolineLess potent than Halquinol; specific antibacterial activity
7-chloro-8-hydroxyquinoline7-chloro-8-hydroxyquinolineSimilar antimicrobial properties; less commonly used

Halquinol stands out due to its comprehensive efficacy against a wide range of pathogens while promoting gut health in livestock. Its regulatory status continues to evolve as safety concerns are addressed through ongoing research and assessment .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

572.999452 g/mol

Monoisotopic Mass

571.002402 g/mol

Heavy Atom Count

37

UNII

Z7Z4BX535U

Other CAS

8067-69-4

Dates

Modify: 2024-04-14

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